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Compound of Interest

Compound Name: 4-Fluoro-2-hydroxyquinoline

Cat. No.: B15072201

Introduction

This technical guide provides a detailed overview of the spectroscopic properties and synthesis
of fluoroquinolone compounds, a critical class of molecules in drug development. Due to the
limited availability of specific data for 4-Fluoro-2-hydroxyquinoline, this document focuses on
the closely related and well-characterized analogue, 8-fluoro-2,3-dimethylquinolin-4-ol. The
information presented herein is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in the design, synthesis, and analysis of novel
therapeutic agents based on the fluoroquinolone scaffold.

Spectroscopic Data of 8-Fluoro-2,3-
dimethylquinolin-4-ol
The following tables summarize the key spectroscopic data for 8-fluoro-2,3-dimethylquinolin-4-

ol, providing a baseline for the characterization of similar fluoroquinolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 8-fluoro-2,3-dimethylquinolin-4-ol
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

11.36 S 1H OH

7.88 d,J=8.1Hz 1H Ar-H
7.52-7.46 m 1H Ar-H
7.26-7.19 m 1H Ar-H

243 S 3H CHs

1.98 S 3H CHs

Solvent: DMSO-ds
Table 2: 13C NMR Spectroscopic Data of Esters of 8-fluoro-2,3-dimethylquinolin-4-ol

While specific 23C NMR data for 8-fluoro-2,3-dimethylquinolin-4-ol was not available in the
searched literature, data for its benzoate ester derivatives provides valuable insight into the
chemical shifts of the core structure. The following data is for 8-fluoro-2,3-dimethylquinolin-4-yl
benzoate.[1]
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Chemical Shift (8) ppm Assignment
163.75 C=0 (ester)
160.83 C

157.74 (d, J = 255.8 Hz) C-F

151.72 (d, J = 4.5 Hz) C

137.55 (d, J = 12.2 Hz) C

134.38 C

130.49 (2C) Ar-C
128.97 (2C) Ar-C
128.21 C

125.99 (d, J = 8.2 Hz) Ar-C
123.58 (d, J = 2.4 Hz) Ar-C
123.23 C

116.72 (d, J = 4.7 Hz) C

113.24 (d, J = 19.2 Hz) C

24.39 CHs

12.89 CHs

Solvent: CDCIs. Note: The assignments are for the quinoline core and may be influenced by the

benzoate substituent.

Infrared (IR) Spectroscopy

Specific IR data for 8-fluoro-2,3-dimethylquinolin-4-ol was not found. However, the IR spectrum

of a fluoroquinolone derivative would be expected to show characteristic absorption bands for

the following functional groups:

Table 3: Expected IR Absorption Bands for a Fluoroquinolone Derivative
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Wavenumber (cm~?) Functional Group
3400-3200 (broad) O-H stretch (hydroxyl)
3100-3000 C-H stretch (aromatic)
1650-1630 C=0 stretch (keto tautomer)
1620-1580 C=C stretch (aromatic)
1250-1000 C-F stretch

Mass Spectrometry (MS)

Detailed mass spectrometry data for 8-fluoro-2,3-dimethylquinolin-4-ol was not available. The
expected molecular ion peak ([M+H]*) for this compound (C11H10FNO) would be at m/z 192.08.
Fragmentation patterns would likely involve losses of small molecules such as CO and H:z0, as
well as fragmentation of the quinoline ring system.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
analysis of fluoroquinolone derivatives, based on methods reported in the literature for similar

compounds.

Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol

A reported synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol involves the reaction of 2-fluoroaniline
with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA).[1]

Procedure:

e In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-
methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00
mmol).[1]

¢ Heat the mixture to 150 °C.[1]

« After the reaction is complete, cool the mixture to room temperature.[1]
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e Place the flask in an ice bath and adjust the pH to 7-8 using a 10% aqueous sodium
hydroxide solution.[1]

« Filter the resulting solid and dry it to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

¢ Instrumentation: Acquire *H and 13C NMR spectra on a spectrometer operating at a
frequency of 400 MHz or higher.

e 1H NMR Parameters: Typical parameters include a spectral width of 0-12 ppm, a sufficient
number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Parameters: Typical parameters include a spectral width of 0-200 ppm, a larger
number of scans compared to *H NMR, and proton decoupling.

Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum
using an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

e Parameters: Scan the sample over a range of 4000-400 cm~2.
Mass Spectrometry (MS):

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile).
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¢ Instrumentation: Analyze the sample using a mass spectrometer equipped with an
electrospray ionization (ESI) source.

o Parameters: Acquire the mass spectrum in positive ion mode. The mass range should be set
to include the expected molecular ion peak.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized compound.
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Caption: Workflow for the synthesis and spectroscopic characterization of fluoroquinolones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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